

Fmoc-L-allothreonine chemical structure and stereochemistry

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

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An In-Depth Technical Guide to Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allothreonine is a derivative of the amino acid allothreonine, which is a diastereomer of the more common L-threonine.[1] It serves as a crucial building block in the synthesis of peptides and peptidomimetics, particularly in drug discovery and development.[2] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and rapid construction of peptide chains.[3][4] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and application of Fmoc-L-allothreonine in synthetic chemistry.

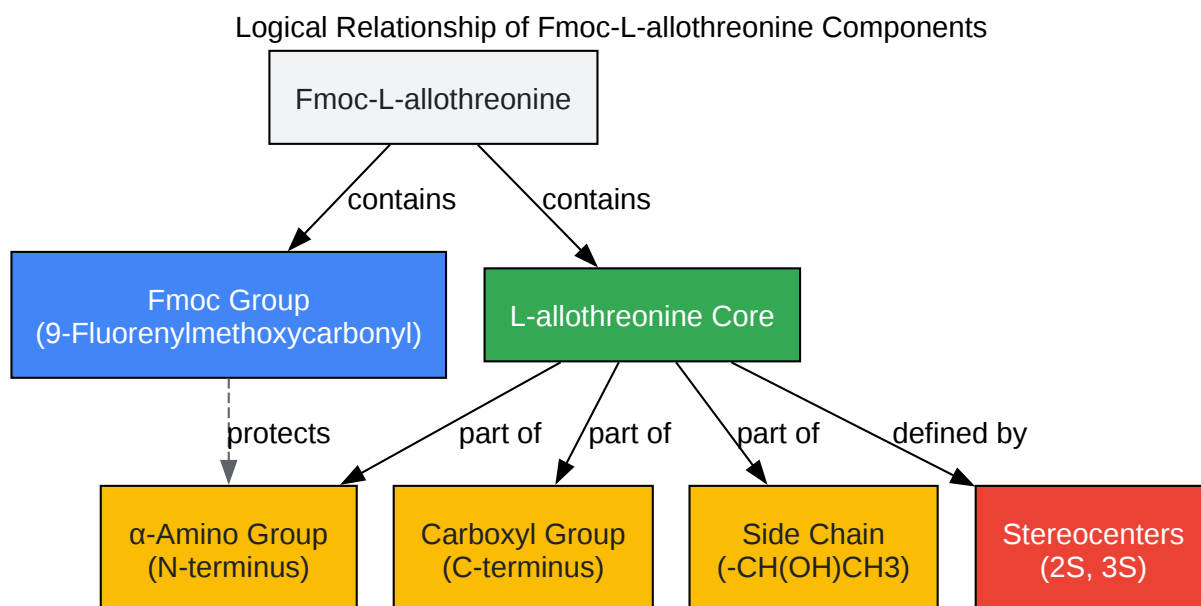
Chemical Structure and Stereochemistry

The defining features of Fmoc-L-allothreonine are the L-allothreonine core and the N-terminal Fmoc protecting group. L-allothreonine possesses two chiral centers, at the alpha-carbon (C α) and the beta-carbon (C β).

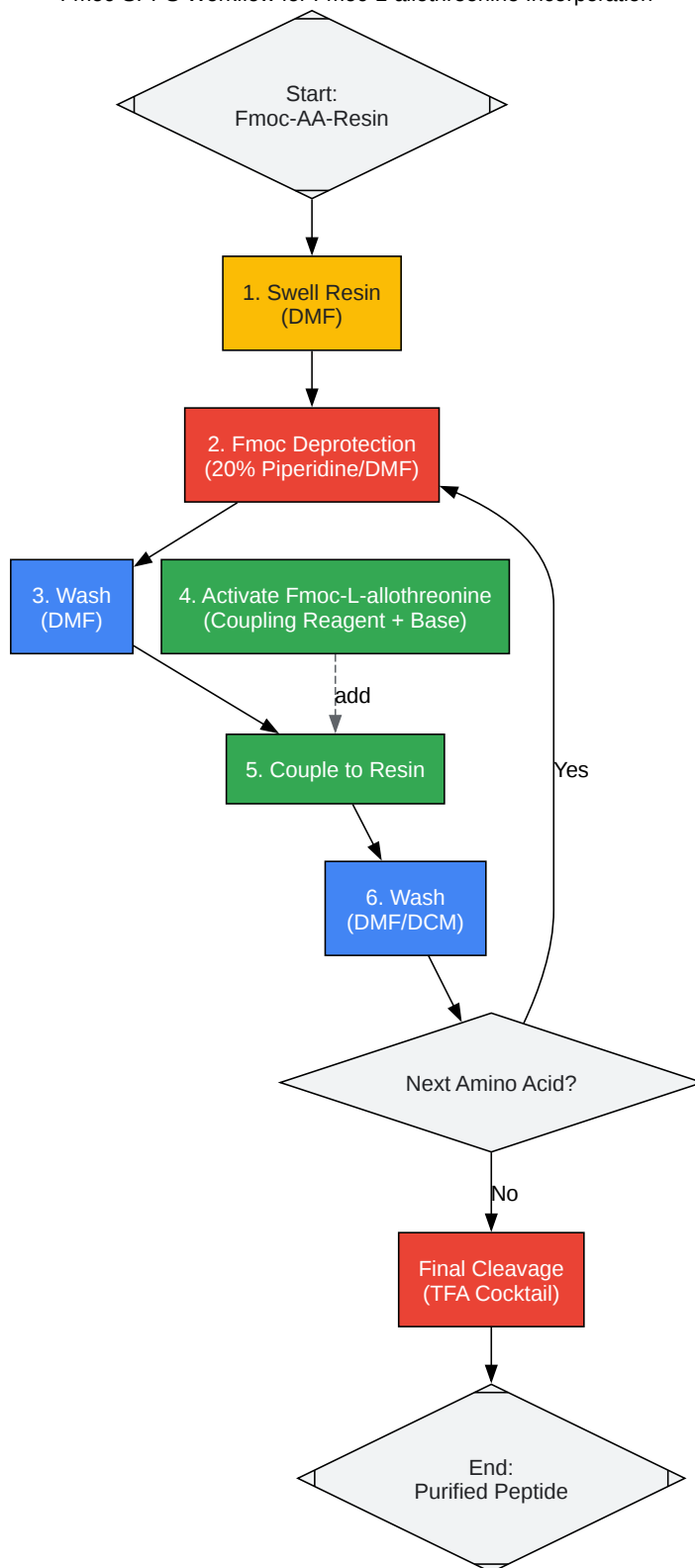
Stereochemistry

The absolute stereochemistry of L-allothreonine is (2S, 3S).^[5]^[6] This distinguishes it from its diastereomer, L-threonine, which has a (2S, 3R) configuration. The "allo" prefix denotes this specific diastereomeric form. The precise spatial arrangement of the hydroxyl and methyl groups on the side chain can significantly influence the conformation and biological activity of the final peptide.

- Systematic Name: (2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid^[5]
- SMILES: C--INVALID-LINK--O)NC(=O)OCC1c2cccc2-c3cccc31)O^[5]
- InChI: InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1^[5]



Fmoc-SPPS Workflow for Fmoc-L-allothreonine Incorporation

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